molecular formula C14H22ClNO B12274947 (2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

(2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B12274947
M. Wt: 255.78 g/mol
InChI Key: UENIGBZIMJHSKL-UHFFFAOYSA-N
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Description

CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is a chemical compound with a complex structure that includes a cyclopropane ring, a methanamine group, and a phenyl group substituted with a 2-methylpropoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene or a carbenoid.

    Introduction of the Methanamine Group: This step involves the reaction of the cyclopropane derivative with an amine under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group with a 2-methylpropoxy substituent is introduced through a substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include substituted amines or ethers.

Scientific Research Applications

CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • CyclopropaneMethanaMine, 2-[2-(2-Ethylpropoxy)phenyl]-, hydrochloride
  • CyclopropaneMethanaMine, 2-[2-(2-Propylpropoxy)phenyl]-, hydrochloride
  • CyclopropaneMethanaMine, 2-[2-(2-Butylpropoxy)phenyl]-, hydrochloride

Uniqueness

CyclopropaneMethanaMine, 2-[2-(2-Methylpropoxy)phenyl]-, hydrochloride (1) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

[2-[2-(2-methylpropoxy)phenyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-10(2)9-16-14-6-4-3-5-12(14)13-7-11(13)8-15;/h3-6,10-11,13H,7-9,15H2,1-2H3;1H

InChI Key

UENIGBZIMJHSKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC=C1C2CC2CN.Cl

Origin of Product

United States

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